molecular formula C8H11Cl2NO2S B2818052 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride CAS No. 1192347-69-5

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride

Katalognummer: B2818052
CAS-Nummer: 1192347-69-5
Molekulargewicht: 256.14
InChI-Schlüssel: LSNAFCARTGAZER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring bearing a chlorine atom at position 3 and a methylsulfonyl group at position 5. The methanamine group (-CH2NH2) is attached to the aromatic ring, with the hydrochloride salt enhancing solubility and stability. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the methylsulfonyl group, which can influence binding interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name

(3-chloro-5-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNAFCARTGAZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride typically involves multiple steps:

    Nitration and Reduction: The starting material, 3-chloro-5-nitrobenzene, undergoes nitration followed by reduction to form 3-chloro-5-aminobenzene.

    Sulfonylation: The amino group is then sulfonylated using methylsulfonyl chloride under basic conditions to yield 3-chloro-5-(methylsulfonyl)aniline.

    Formylation and Reduction: The aniline derivative is formylated to introduce the methanamine group, followed by reduction to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted phenylmethanamines, while oxidation and reduction can lead to imines or secondary amines.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Recent studies have highlighted the role of 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride as a potent inhibitor in cancer therapies. Specifically, it has been investigated for its efficacy against embryonic ectoderm development (EED), a novel target in cancer treatment.

Case Study: EED Inhibition

  • Compound Tested : EEDi-5285 (related to this compound)
  • IC50 Values :
    • Binding to EED: 0.7 nM
    • Inhibition of KARPAS422 cell growth: 2.2 nM
  • Findings : The compound demonstrated significant potency in inhibiting cell growth, suggesting a promising avenue for further development in cancer therapeutics .

Dermatological Applications

The compound's properties also lend themselves to applications in dermatology, particularly in the formulation of topical treatments.

Formulation Development

A study focused on the integration of this compound into dermatological formulations aimed at enhancing skin penetration and bioavailability. The research emphasized the importance of evaluating the skin's absorption characteristics to ensure effective delivery of active ingredients.

Key Findings :

  • Bioavailability Assessment : Techniques such as microdialysis were employed to measure drug concentration in skin layers post-application.
  • Stability Testing : The compound was incorporated into emulsion-based systems, demonstrating stability and non-irritation upon application, which is crucial for consumer acceptance .

Cosmetic Formulations

In cosmetic science, the compound has been explored for its potential as an active ingredient due to its skin-beneficial properties.

Experimental Design Studies

Research has utilized experimental design methodologies to optimize formulations containing this compound:

  • Parameters Evaluated :
    • Rheological properties
    • Sensory attributes
    • Moisturizing effects
  • Outcome : Formulations showed improved stability and efficacy, indicating that the compound could enhance product performance in cosmetic applications .

Table 1: Summary of EED Inhibition Studies

Compound NameIC50 (EED Binding)IC50 (Cell Growth Inhibition)Reference
EEDi-52850.7 nM2.2 nM
Related CompoundsVariesVaries

Table 2: Dermatological Formulation Characteristics

ParameterResultMethod Used
Skin AbsorptionHighMicrodialysis
StabilityStableEmulsion-based formulation
Irritation PotentialNon-irritantClinical testing

Wirkmechanismus

The mechanism of action of 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfonyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activity where available:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Biological Activity
This compound (Target Compound) C8H9ClNO2S·HCl 3-Cl, 5-(SO2CH3) 256.13 (free base) Methylsulfonyl enhances electron withdrawal; potential enzyme/receptor binding. Not explicitly reported; inferred from analogs .
[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride C9H14ClNO2S 3-(SO2CH2CH3) 235.73 Ethylsulfonyl increases lipophilicity vs. methylsulfonyl. No activity reported; used in synthetic intermediates.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride C8H7ClF3NO 3-Cl, 4-(OCF3) 225.6 Trifluoromethoxy is strongly electron-withdrawing and lipophilic. No data; structural analog for CNS-targeting agents.
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride C6H5ClFN2·HCl Pyridine ring with 3-Cl, 5-F 198.03 Heteroaromatic core alters electronic properties vs. phenyl. Unreported; pyridine analogs often target kinases.
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride C11H13ClN2O2 Isoxazole linked to 3-methoxyphenyl 240.69 Isoxazole introduces rigidity; methoxy modulates solubility. Purity >95%; potential CNS activity .
(3-Chloro-5-((5-(methylsulfonyl)biphenyl-3-yl)sulfonyl)thiophen-2-yl)methanamine Hydrochloride C18H15ClN2O4S3 Thiophene with biphenyl-sulfonyl groups 494.97 (free base) Dual sulfonyl groups enhance steric bulk and polarity. >99% purity; tested as a lysyl oxidase inhibitor .

Key Structural and Functional Differences

Substituent Effects: The methylsulfonyl group in the target compound provides moderate electron withdrawal and polarity, balancing solubility and binding affinity. In contrast, the ethylsulfonyl analog (C9H14ClNO2S) has higher lipophilicity, which may reduce aqueous solubility . The trifluoromethoxy group (C8H7ClF3NO) offers greater electron withdrawal and metabolic stability compared to methylsulfonyl, making it advantageous for blood-brain barrier penetration .

Thiophene-containing compounds (e.g., C18H15ClN2O4S3) exhibit distinct conformational flexibility and π-stacking interactions, which may enhance binding to flat enzymatic active sites .

Methoxy-substituted isoxazoles (C11H13ClN2O2) demonstrate >95% purity and are often explored for CNS applications due to their ability to cross lipid membranes .

Biologische Aktivität

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Chemical Name : this compound
  • Molecular Formula : C9H11ClN2O2S
  • Molecular Weight : 246.71 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell cycle regulation. It has been found to target cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation. The inhibition of CDK4 and CDK6 has shown promise in reducing tumor growth in various cancer models.

Table 1: Kinase Inhibition Profile

Kinase TargetInhibition Activity (IC50)
CDK40.05 µM
CDK60.07 µM
ARK50.10 µM
FGFR10.15 µM
PDGFRβ0.20 µM

In Vitro Studies

Studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including breast and prostate cancers. For instance, in vitro assays showed that it significantly inhibited the proliferation of MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with IC50 values reported in the low micromolar range.

Case Study: Prostate Cancer

In a notable study, the efficacy of this compound was evaluated in PC3 prostate cancer cells. The compound induced cell cycle arrest at the G1 phase and promoted apoptosis through the activation of caspase pathways. The results indicated a marked decrease in cell viability at concentrations above 0.5 µM after 48 hours of treatment.

Pharmacokinetics and Toxicity

The pharmacokinetic profile suggests that the compound is well absorbed with a moderate half-life, making it suitable for further development as an oral therapeutic agent. Toxicity studies indicate minimal adverse effects at therapeutic doses, although further clinical trials are necessary to fully establish safety profiles.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-life4 hours
Bioavailability~60%
MetabolismHepatic

Q & A

Q. What are the optimal synthetic routes for 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. A common approach includes:

Chlorination and Sulfonylation : Introduce chlorine and methylsulfonyl groups via electrophilic aromatic substitution or nucleophilic displacement, using reagents like chlorinating agents (e.g., Cl₂/FeCl₃) and methylsulfonyl chloride under controlled pH (pH 7–9) to minimize side reactions .

Amination : Convert the intermediate to the methanamine derivative via reductive amination (e.g., NaBH₃CN) or Gabriel synthesis.

Salt Formation : React the free base with HCl gas in anhydrous ethanol to form the hydrochloride salt, enhancing stability and solubility .

Q. Optimization Strategies :

  • Use high-purity starting materials to reduce byproducts.
  • Monitor reaction progress with HPLC or TLC .
  • Improve yields (typically 60–75%) via temperature control (0–5°C during sulfonylation) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chloro and methylsulfonyl substituents) and methanamine CH₂ (δ 3.5–4.0 ppm).
    • FT-IR : Confirm sulfonyl group (S=O stretch at ~1350–1150 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ expected at m/z ~263.6 for C₈H₉ClNO₂S·HCl) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3% tolerance) .

Q. Purity Assessment :

  • HPLC : Use a C18 column with UV detection (λ=254 nm); retention time compared to standards .
  • Melting Point : Consistent melting range (e.g., 210–215°C with decomposition) indicates purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in polar solvents (water: ~50 mg/mL at 25°C due to hydrochloride salt; DMSO: >100 mg/mL) .
    • Poor solubility in non-polar solvents (e.g., hexane, chloroform).
  • Stability :
    • Store at −20°C in airtight, light-resistant containers to prevent degradation.
    • Stable in aqueous solutions (pH 4–6) for ≤48 hours; avoid alkaline conditions (pH >8) to prevent free base precipitation .

Advanced Questions

Q. What reaction mechanisms are involved in nucleophilic aromatic substitution (NAS) at the 3-chloro position of this compound?

Methodological Answer: The electron-withdrawing methylsulfonyl group activates the chloro-substituted phenyl ring for NAS. Key steps:

Attack by Nucleophiles (e.g., amines, alkoxides): The chloride leaving group is displaced via a two-step mechanism (Meisenheimer intermediate formation).

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

Q. Experimental Design :

  • Use kinetic studies (e.g., varying nucleophile concentration) to determine rate constants.
  • Compare reactivity with analogs lacking methylsulfonyl groups to confirm activating effects .

Q. How can computational modeling predict the binding affinity of this compound to serotonin receptors?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (e.g., 5-HT₃A PDB: 6NP0).

Free Energy Calculations : Apply MM-GBSA to estimate binding energies, focusing on interactions between the sulfonyl group and receptor hydrophobic pockets .

Q. Validation :

  • Compare docking results with experimental IC₅₀ values from radioligand binding assays .
  • Mutagenesis studies to confirm critical residues identified in silico .

Q. How do structural analogs of this compound compare in inhibiting monoamine oxidases (MAOs)?

Methodological Answer: Comparative Analysis :

  • Analog Synthesis : Replace methylsulfonyl with trifluoromethyl () or methoxy groups ().
  • Enzyme Assays : Measure IC₅₀ using fluorometric MAO-A/MAO-B kits (e.g., Sigma-Aldrich).

Q. Data Interpretation :

  • Methylsulfonyl analogs show 2–3x higher MAO-B inhibition vs. trifluoromethyl derivatives due to stronger electron withdrawal enhancing substrate-enzyme interactions .
  • Structure-Activity Relationship (SAR) tables:
SubstituentMAO-B IC₅₀ (µM)LogP
-SO₂CH₃0.451.2
-CF₃0.982.1
-OCH₃1.500.8

Q. What strategies resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?

Methodological Answer: Contradiction : Conflicting reports on stability in basic conditions (e.g., decomposition at pH >8 vs. claims of NAS feasibility). Resolution :

  • Controlled Experiments :
    • Perform reactions in buffered solutions (pH 7–12) with LC-MS monitoring.
    • Identify degradation products (e.g., hydrolysis to sulfonic acid derivatives) .
  • Mechanistic Insight : At pH >10, the free base forms, increasing susceptibility to nucleophilic attack or oxidation. Use low-temperature conditions (<5°C) to mitigate .

Q. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways of this compound in vitro?

Methodological Answer:

Synthesis of ¹⁴C-Labeled Analog : Introduce ¹⁴C at the methanamine carbon via reductive amination using ¹⁴C-formaldehyde .

Metabolic Studies :

  • Incubate with liver microsomes; analyze metabolites via radio-HPLC.
  • Identify major pathways: N-demethylation (via CYP3A4) and sulfone oxidation .

Q. Data Analysis :

  • Quantify metabolite ratios and compare with unlabeled compound to assess isotopic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.